molecular formula C14H15N B11900935 2',6-Dimethyl-[1,1'-biphenyl]-2-amine

2',6-Dimethyl-[1,1'-biphenyl]-2-amine

Cat. No.: B11900935
M. Wt: 197.27 g/mol
InChI Key: QGYVUIWEKSXELY-UHFFFAOYSA-N
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Description

2’,6-Dimethyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2 and 6 positions and an amine group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of 2,6-Dimethylbiphenyl: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.

    Amination: The 2,6-dimethylbiphenyl is then subjected to an amination reaction, typically using ammonia or an amine source under suitable conditions to introduce the amine group at the 2’ position.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.

    Substitution: The methyl groups and the amine group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Halogenating agents, acids, and bases are commonly used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or hydrocarbons.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2’,6-Dimethyl-[1,1’-biphenyl]-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the biphenyl core provides a rigid, planar structure that can interact with aromatic systems in biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

    2,2’-Dimethylbiphenyl: Similar structure but with methyl groups at the 2 and 2’ positions.

    4,4’-Dimethylbiphenyl: Methyl groups at the 4 and 4’ positions.

    2,6-Dimethylbiphenyl: Lacks the amine group.

Uniqueness: 2’,6-Dimethyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups can influence the compound’s interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-methyl-2-(2-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-6-3-4-8-12(10)14-11(2)7-5-9-13(14)15/h3-9H,15H2,1-2H3

InChI Key

QGYVUIWEKSXELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=CC=CC=C2C

Origin of Product

United States

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